Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
CAS No.: 1220036-41-8
Cat. No.: VC2687599
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220036-41-8 |
|---|---|
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | ethyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-3-5-11(6-4-10)17-12-7-8-14-9-12;/h3-6,12,14H,2,7-9H2,1H3;1H |
| Standard InChI Key | OEAFGWMSZRMXJW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1220036-41-8 |
| Molecular Formula | C₁₃H₁₈ClNO₃ |
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | ethyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl |
| InChI | InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-3-5-11(6-4-10)17-12-7-8-14-9-12;/h3-6,12,14H,2,7-9H2,1H3;1H |
These properties contribute to the compound's reactivity, solubility, and potential interactions with biological systems .
Structural Characteristics
Molecular Structure
Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride features a distinctive molecular architecture that combines several functional groups into a coherent structure. The compound contains a central benzoate moiety with an ethyl ester group (-COOEt) at the para position. This benzoate unit is connected via an ether linkage to a pyrrolidine ring at the 3-position of the pyrrolidine . The nitrogen atom of the pyrrolidine exists in the protonated form as a result of salt formation with hydrochloric acid, giving rise to the hydrochloride designation in the compound's name .
Chemical Bonding and Functional Groups
The compound contains several key functional groups that contribute to its potential biological activities:
These structural elements collectively determine the compound's physical, chemical, and potential pharmacological properties.
Synthesis and Preparation
Synthetic Routes
The synthesis of Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride typically involves multiple chemical transformations designed to connect the pyrrolidine and benzoate components through an ether linkage. While specific synthetic routes may vary, the general approach involves the formation of both the pyrrolidine ring and the ester linkage, followed by their connection. The synthesis typically employs well-established organic chemistry methodologies, potentially including etherification reactions, ester formations, and salt conversions.
Laboratory Preparation Methods
The laboratory preparation of Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride requires careful control of reaction conditions to achieve optimal yields and purity. The specific conditions for synthesis—including temperature parameters, catalyst selection, and solvent systems—can be adjusted depending on the starting materials and desired yield. The final step in the preparation typically involves conversion to the hydrochloride salt, which may enhance stability, solubility characteristics, or other physicochemical properties relevant to its experimental use .
Biological Activities and Pharmacological Properties
Mechanism of Action
While research specifically focused on Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is still emerging, compounds with similar structural features have demonstrated interaction with various biological systems. The pyrrolidine component is particularly noteworthy, as pyrrolidine derivatives are known for their neuroprotective properties and potential applications in treating neurodegenerative conditions.
Related compounds, such as 3-pyrrolidinyloxy-3'-pyridyl ethers, have been investigated for their ability to selectively control neurotransmitter release in mammals, suggesting that Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride may possess similar neuromodulatory properties . The mechanism likely involves modulation of membrane excitability, which can result from direct effects on the organelles and enzymes responsible for neurotransmitter synthesis, storage, and release .
Comparison with Similar Compounds
Structure-Activity Relationships
Comparing Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride with structurally related compounds provides valuable insights into structure-activity relationships. For example, Ethyl 4-(3-aminopropoxy)benzoate hydrochloride (CAS: 100840-70-8) shares the ethyl benzoate core structure but replaces the pyrrolidine ring with a simpler aminopropoxy chain . This structural difference likely results in altered binding properties and biological activities.
Another related compound, Ethyl 3-(3-oxopropyl)benzoate (CAS: 114837-81-9), features a different substitution pattern on the benzene ring (meta instead of para) and contains an oxopropyl group rather than a pyrrolidinyloxy moiety . These variations in structure illustrate how subtle changes in molecular architecture can significantly impact a compound's biological activity and potential applications.
| Compound | Key Structural Features | Potential Functional Implications |
|---|---|---|
| Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | Para-substituted benzoate with pyrrolidinyloxy group | Potential neuromodulatory properties |
| Ethyl 4-(3-aminopropoxy)benzoate hydrochloride | Para-substituted benzoate with aminopropoxy group | Different receptor binding profile |
| Ethyl 3-(3-oxopropyl)benzoate | Meta-substituted benzoate with oxopropyl group | Altered electronic and spatial properties |
Comparative Efficacy
Research on Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate has demonstrated specific biological activities, such as anti-juvenile hormone effects in insects, suggesting that modifications to the basic benzoate ester structure can result in diverse biological properties . This comparative analysis highlights the importance of specific structural elements in determining biological activity.
Similarly, the research on 3-pyrrolidinyloxy-3'-pyridyl ether compounds indicates that these structures can selectively control neurotransmitter release, providing evidence that the pyrrolidinyloxy component may be a key determinant of neuroactive properties . Preferred compounds in this category include 3-pyrrolidinylmethoxy-3'-(5'- and/or 6'-substituted) pyridyl ethers, suggesting that these specific structural arrangements optimize biological activity .
Current Research and Future Directions
Recent Findings
Current research on Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride and related compounds is still developing, with emerging studies exploring their potential interactions with neurotransmitter systems . The compound's structural features suggest it may have applications in neurological research, particularly in understanding and potentially treating disorders associated with synaptic transmission dysfunction .
Recent investigations into similar pyrrolidine derivatives have uncovered neuroprotective properties, which could be valuable in addressing neurodegenerative diseases. This finding aligns with broader research trends focusing on novel approaches to neurological conditions with significant unmet medical needs.
Areas for Further Investigation
Several promising research directions warrant further investigation to fully understand the properties and potential applications of Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride:
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Detailed mechanistic studies to elucidate exactly how the compound interacts with biological systems, including specific receptor binding profiles and downstream signaling effects.
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Structure-activity relationship studies to optimize the molecular structure for specific biological targets or therapeutic applications.
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Pharmacokinetic and metabolic investigations to understand how the compound is absorbed, distributed, metabolized, and eliminated in biological systems.
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Preclinical efficacy studies in relevant disease models to assess potential therapeutic applications.
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Safety and toxicology evaluations to characterize the compound's risk profile before any consideration of clinical applications.
These research areas represent important next steps in developing a comprehensive understanding of Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride and its potential applications in medicinal chemistry and drug development.
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